
(1R)-1-phenyl-1-piperidin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-phenyl-1-piperidineethanamine is a chiral compound with a piperidine ring and a phenyl group attached to an ethanamine chain. This compound is known for its significant pharmacological properties and is often studied in the context of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-phenyl-1-piperidineethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.
Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Ethanamine Chain: The ethanamine chain is then attached to the piperidine ring through reductive amination.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-phenyl-1-piperidineethanamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-phenyl-1-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and ethanamine derivatives.
Applications De Recherche Scientifique
®-alpha-phenyl-1-piperidineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-alpha-phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-alpha-phenyl-1-piperidineethanamine: The enantiomer of the compound, which may have different pharmacological properties.
N-methyl-1-phenyl-2-propylamine: A structurally similar compound with different functional groups.
1-phenyl-2-(piperidin-1-yl)ethanone: Another related compound with a ketone group.
Uniqueness
®-alpha-phenyl-1-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomers and other similar compounds. Its ability to interact selectively with certain receptors makes it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(1R)-1-phenyl-1-piperidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c1-13(14,12-8-4-2-5-9-12)15-10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11,14H2,1H3/t13-/m1/s1 |
Clé InChI |
SACZZONDQAEJDQ-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@](C1=CC=CC=C1)(N)N2CCCCC2 |
SMILES canonique |
CC(C1=CC=CC=C1)(N)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
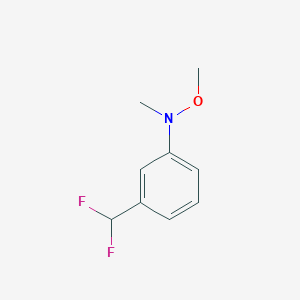
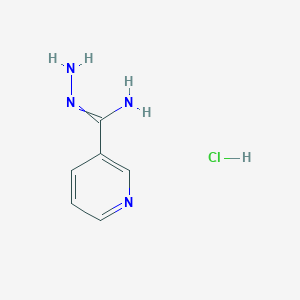

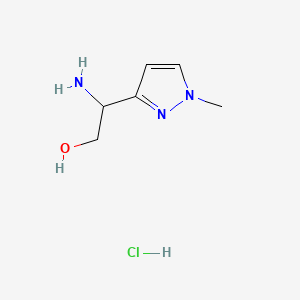
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
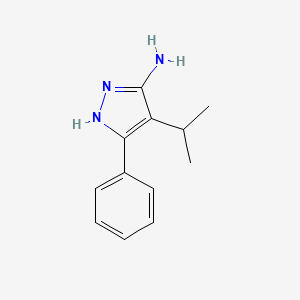
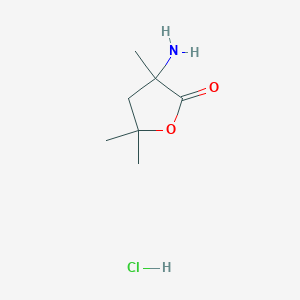
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)


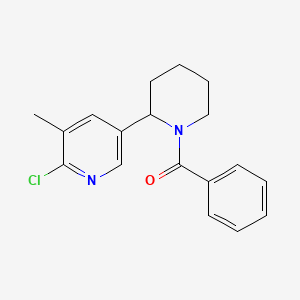
![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)

